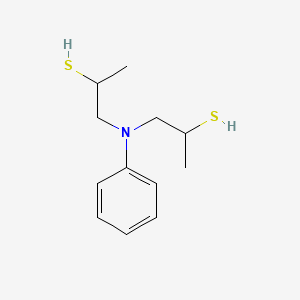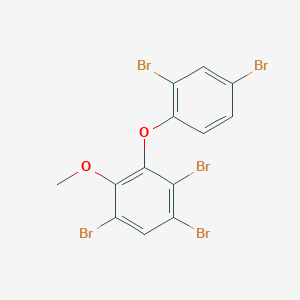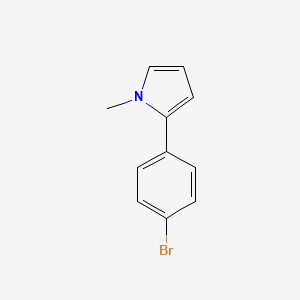![molecular formula C7H5N3O2 B14259152 1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione CAS No. 183742-03-2](/img/structure/B14259152.png)
1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which imparts unique chemical and biological properties to the molecule .
Métodos De Preparación
The synthesis of 1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione can be achieved through various synthetic routes. One common method involves the reaction of 6-aminopyrimidin-4-one with 2-aryl-substituted acrylates in the presence of a base under microwave irradiation. This method yields the desired compound with good efficiency . Another approach involves the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the imino group . Industrial production methods often utilize these synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bases like potassium carbonate and acids like hydrochloric acid. For example, the reaction with 2-aryl acrylates in the presence of potassium carbonate under microwave irradiation results in the formation of aryl-substituted derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
In chemistry, it serves as a scaffold for the development of new compounds with potential therapeutic properties . In biology, it has been investigated for its antimicrobial and anticancer activities . In medicine, derivatives of this compound have shown promise as tyrosine kinase inhibitors, which are important in the treatment of certain cancers . Additionally, it has applications in the pharmaceutical industry as a starting material for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can interfere with the growth and survival of cancer cells. The exact molecular targets and pathways involved may vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidine and pyrido[4,3-d]pyrimidine derivatives. These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms within the rings . The unique arrangement of atoms in this compound imparts distinct chemical and biological properties, making it a valuable scaffold for drug development. Other similar compounds include pyrazolo[3,4-d]pyrimidine and pyrano[2,3-d]pyrimidine derivatives, which also exhibit diverse biological activities .
Propiedades
Número CAS |
183742-03-2 |
|---|---|
Fórmula molecular |
C7H5N3O2 |
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
3,7-dihydropyrido[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C7H5N3O2/c11-6-1-4-5(2-8-6)9-3-10-7(4)12/h1-3H,(H,8,11)(H,9,10,12) |
Clave InChI |
ZQFOGDPVTFULDL-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CNC1=O)N=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester](/img/structure/B14259074.png)
![7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)-](/img/structure/B14259078.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]-](/img/structure/B14259081.png)
![3-Fluoro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B14259088.png)


![N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14259107.png)
![N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N'-octadecylurea](/img/structure/B14259108.png)
![(2S)-2-[[3-[[(3S,3aS,6aR)-2-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[5-(2H-tetrazol-5-yl)pentanoylamino]butanoyl]amino]butanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carbonyl]amino]-2-oxohexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14259116.png)
![2,2'-[1,4-Phenylenebis(methyleneselanyl)]dipyridine](/img/structure/B14259120.png)




